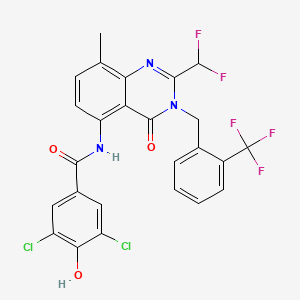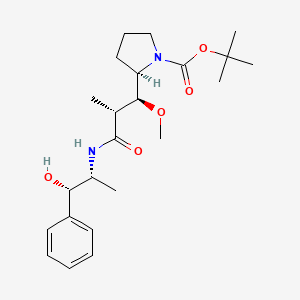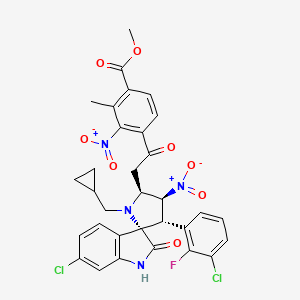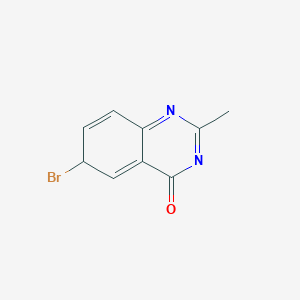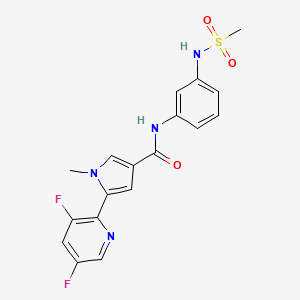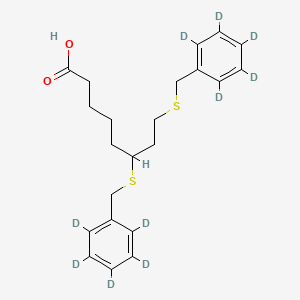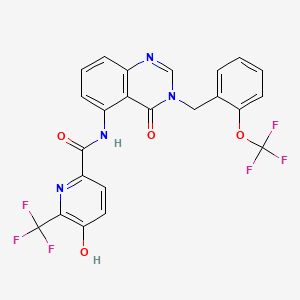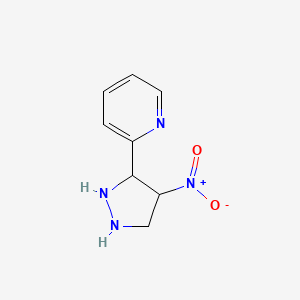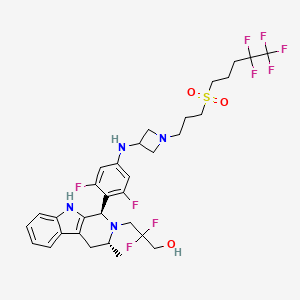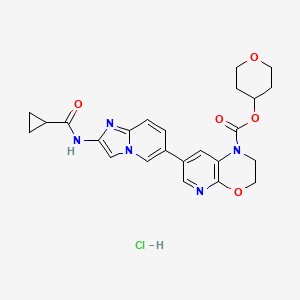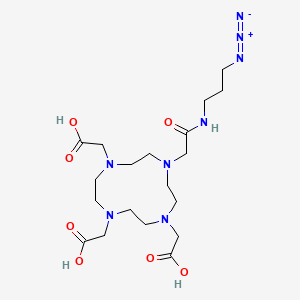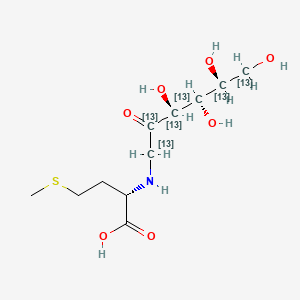
Cy3.5 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3.5 maleimide is a fluorescent dye belonging to the cyanine family, known for its red fluorescence. It is commonly used in biological labeling, particularly for proteins, peptides, and nucleic acids. The compound has a molecular formula of C44H47ClN4O3 and a molecular weight of 715.32 g/mol . It exhibits excitation and emission wavelengths at 591 nm and 604 nm, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy3.5 maleimide is synthesized through a series of chemical reactions involving the cyanine dye and maleimide. The synthesis typically involves the conjugation of the cyanine dye with maleimide through a Michael addition reaction. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cy3.5 maleimide primarily undergoes addition reactions, specifically the Michael addition reaction with thiols. This reaction forms a stable thiosuccinimide product . The compound can also undergo hydrolysis under certain conditions, leading to the formation of succinamic acid thioether .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiols, such as cysteine residues in proteins, and reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to activate thiol groups . The reactions are typically carried out in polar solvents like water, DMSO, or DMF, and at a pH range of 6.5 to 7.5 .
Major Products Formed
The major product formed from the reaction of this compound with thiols is a thiosuccinimide conjugate. This product is stable and widely used in bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
Cy3.5 maleimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cy3.5 maleimide involves its conjugation to thiol groups through a Michael addition reaction. The maleimide group reacts with the thiol group to form a stable thiosuccinimide bond . This reaction is highly selective and efficient, making this compound a valuable tool for bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Cy3.5 maleimide is unique due to its specific excitation and emission wavelengths, which make it suitable for red fluorescence applications. Similar compounds include:
Texas Red®: Another red fluorescent dye with similar excitation and emission properties.
Alexa Fluor 594: A red fluorescent dye used in similar applications.
BODIPY® TR: A red fluorescent dye with comparable properties.
DyLight 594: Another red fluorescent dye used for labeling and imaging.
These compounds share similar applications but differ in their chemical structures and specific fluorescence properties.
Eigenschaften
Molekularformel |
C48H54N5O16S4+ |
|---|---|
Molekulargewicht |
1085.2 g/mol |
IUPAC-Name |
(2E)-2-[(E)-3-[3-[6-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethylamino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonic acid |
InChI |
InChI=1S/C48H53N5O16S4/c1-6-51-35-16-14-31-33(25-29(70(58,59)60)27-37(31)72(64,65)66)45(35)47(2,3)39(51)11-10-12-40-48(4,5)46-34-26-30(71(61,62)63)28-38(73(67,68)69)32(34)15-17-36(46)52(40)23-9-7-8-13-41(54)49-21-22-50-42(55)20-24-53-43(56)18-19-44(53)57/h10-12,14-19,25-28H,6-9,13,20-24H2,1-5H3,(H5-,49,50,54,55,58,59,60,61,62,63,64,65,66,67,68,69)/p+1 |
InChI-Schlüssel |
HWAOCLKQVSMHBT-UHFFFAOYSA-O |
Isomerische SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
Kanonische SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
